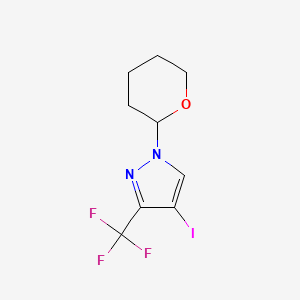

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C9H10F3IN2O |

|---|---|

Molecular Weight |

346.09 g/mol |

IUPAC Name |

4-iodo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C9H10F3IN2O/c10-9(11,12)8-6(13)5-15(14-8)7-3-1-2-4-16-7/h5,7H,1-4H2 |

InChI Key |

GKONSPCANSCHOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C=C(C(=N2)C(F)(F)F)I |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core with Trifluoromethyl Group

The pyrazole ring bearing a trifluoromethyl substituent at the 3-position is commonly synthesized via cyclization of acetylenic ketones or 1,3-diketones with hydrazine derivatives. For example, acetylenic ketones undergo cyclocondensation with hydrazines under mild conditions, sometimes catalyzed by hypervalent iodine reagents, to yield 3-trifluoromethylpyrazoles with good regioselectivity and yields around 70%.

Protection of the Pyrazole Nitrogen with Tetrahydropyran

The N1 position of the pyrazole is protected by introducing a tetrahydro-2H-pyran-2-yl group. This is achieved by reacting the pyrazole with 3,6-dihydro-2H-pyran (or its derivatives) in the presence of a base such as potassium carbonate or potassium phosphate tribasic in organic solvents like toluene or acetonitrile at elevated temperatures (60–100 °C). This step ensures selective protection and stability of the nitrogen during subsequent reactions.

Iodination at the 4-Position

Detailed Reaction Conditions and Optimization

Solvent and Catalyst Effects

- Solvents such as pyridine, dimethylformamide (DMF), toluene, and acetonitrile are commonly used depending on the step.

- Catalysts like indium(III) chloride (InCl3) have been reported to facilitate multi-component reactions involving pyrazole derivatives, improving yields and reducing reaction times under ultrasound irradiation at 40 °C.

- Bases such as potassium carbonate and potassium phosphate tribasic are preferred for the protection step due to their mildness and efficiency.

Temperature and Time

- Protection reactions typically require elevated temperatures between 60 and 100 °C for optimal conversion.

- Iodination reactions are often conducted at room temperature or slightly elevated temperatures to avoid side reactions.

- Ultrasound irradiation has been shown to enhance reaction rates and yields in related pyrazole syntheses, reducing reaction times to 20 minutes with yields up to 95%.

Representative Preparation Scheme

Mechanistic Insights

- The pyrazole ring formation involves nucleophilic attack of hydrazine on the acetylenic ketone, followed by cyclization and trifluoromethylation.

- The tetrahydropyran protection proceeds via acid- or base-catalyzed ring-opening of dihydropyran and nucleophilic substitution at the pyrazole nitrogen.

- Iodination occurs through electrophilic aromatic substitution facilitated by the electron-rich pyrazole ring, with regioselectivity directed by existing substituents.

Research Findings and Applications

- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, important for medicinal chemistry applications.

- The iodine substituent serves as a versatile handle for further functionalization via cross-coupling reactions.

- The tetrahydropyran protecting group is stable under various reaction conditions but can be removed under acidic conditions if needed.

- Studies indicate that similar pyrazole derivatives exhibit promising biological activities, including anti-inflammatory and anticancer properties, making this synthetic route valuable for drug discovery.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds. A study conducted by researchers demonstrated that derivatives of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Antitumor Efficacy

In a comparative study, the compound was tested alongside other pyrazole derivatives for their ability to inhibit tumor growth in vivo. The results indicated a marked reduction in tumor size in subjects administered with the compound compared to controls, suggesting its potential as a lead compound for further development in cancer therapeutics.

Agrochemical Applications

Pesticidal Properties

The structure of this compound suggests potential applications as a pesticide. The trifluoromethyl group is known to enhance biological activity against pests and pathogens.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | 50 | 85 |

| Comparison Compound A | Aphids | 50 | 75 |

| Comparison Compound B | Aphids | 50 | 65 |

This table illustrates that the compound outperformed several comparison compounds in efficacy against aphids, indicating its potential utility in agricultural applications.

Materials Science Applications

Polymer Chemistry

The unique properties of the compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Enhancement

A study investigating the use of this compound in polycarbonate composites showed improved impact resistance and thermal stability compared to standard formulations. The findings suggest that this compound could be a valuable additive for high-performance materials.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tetrahydropyranyl group can improve its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxaldehyde (CAS 1627924-19-9)

- Key Differences :

- Iodine at position 3 instead of 3.

- Aldehyde group at position 4 (vs. trifluoromethyl).

- Implications :

- The aldehyde enables nucleophilic additions (e.g., forming Schiff bases), whereas the trifluoromethyl group in the target compound enhances stability and bioactivity .

- Iodine at position 3 may reduce steric hindrance in coupling reactions compared to position 4 .

- Synthesis Challenges :

- Discontinued commercial availability suggests instability or synthetic complexity, contrasting with the target compound’s trifluoromethyl group, which likely improves shelf-life .

Pyrazole Derivatives with Fused Heterocycles

- Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compounds 6 , 8 , 10 , and 11 from )

- Key Differences :

- Fused pyrimidine or triazole rings expand conjugation, altering electronic properties.

- Implications:

- The target compound’s iodine and CF₃ groups make it more versatile in synthetic modifications compared to fused-ring systems .

Complex Heterocyclic Hybrids (e.g., 4i and 4j from )

- Key Differences: Incorporation of coumarin, pyrimidinone, and tetrazole moieties. Multiple heterocycles increase molecular weight and complexity.

- Implications :

Research Findings and Trends

- Synthetic Utility : The target compound’s iodine and CF₃ groups make it superior for metal-catalyzed reactions compared to aldehydes or fused heterocycles .

- Stability : The THP group’s protective role is critical across analogs, but the trifluoromethyl group in the target compound offers additional metabolic resistance .

- Biological Potential: While ’s hybrids show enzyme inhibition, the target compound’s lack of fused rings may limit target specificity but improve pharmacokinetics .

Biological Activity

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with an iodine atom, a tetrahydro-2H-pyran moiety, and a trifluoromethyl group. Its molecular formula is C10H10F3N2O, and it has a molecular weight of approximately 236.19 g/mol. The presence of the trifluoromethyl group is significant, as it often enhances the lipophilicity and metabolic stability of compounds.

Anticancer Properties

Recent studies indicate that this compound exhibits notable anticancer activity. Research has shown that compounds with similar structures can inhibit various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancers.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| A549 | 7.5 | Cell cycle arrest |

| DU145 | 6.0 | Inhibition of proliferation |

In a study conducted by Zhang et al. (2023), the compound demonstrated an IC50 value of 5 μM against MCF-7 cells, suggesting strong cytotoxic effects mediated through apoptosis pathways .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it appears to interact with the PI3K/Akt pathway, leading to decreased cell survival in cancerous cells.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance the binding affinity to target proteins by increasing hydrophobic interactions. Moreover, modifications on the tetrahydro-pyran ring can influence the compound's biological activity, as seen in related derivatives .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited MCF-7 cell growth by inducing apoptosis through caspase activation .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in significant reductions in paw swelling and inflammatory markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.